N,N-diethyl-3-[(3-methylbenzoyl)amino]benzamide
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Overview
Description
N,N-diethyl-3-[(3-methylbenzoyl)amino]benzamide is a chemical compound known for its widespread use as an insect repellent. It is commonly referred to as DEET, although we will avoid abbreviations as per your request. This compound is highly effective in repelling a variety of biting insects, including mosquitoes, ticks, and fleas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[(3-methylbenzoyl)amino]benzamide typically involves the reaction of 3-methylbenzoic acid with diethylamine. The process can be catalyzed by various agents, including copper-based metal-organic frameworks, which promote oxidative couplings . The reaction conditions often require elevated temperatures and the use of solvents such as deuterated chloroform .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often achieving over 99% conversion and 95% yield of the pure isolated product . The use of green metrics such as atom economy and reaction mass efficiency is considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[(3-methylbenzoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation reactions can occur using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-diethyl-3-[(3-methylbenzoyl)amino]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which N,N-diethyl-3-[(3-methylbenzoyl)amino]benzamide exerts its effects is through its interaction with insect olfactory receptors. It acts as a molecular “confusant,” interfering with the insect’s ability to recognize human odors . This disruption in olfactory signaling leads to avoidance behavior in insects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylformamide (DMF): Similar in structure but with different functional groups.
N,N-diethylformamide (DEF): Structurally similar but lacks the 3-methylbenzyl group.
Uniqueness
N,N-diethyl-3-[(3-methylbenzoyl)amino]benzamide is unique due to its high efficacy and safety profile as an insect repellent. Unlike other formamide solvents, it has a much better safety record and is less toxic .
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[3-(diethylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)16-10-7-11-17(13-16)20-18(22)15-9-6-8-14(3)12-15/h6-13H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
QPABCBCJCCRFIB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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